molecular formula C2H4ClNO<br>C2H4ClNO<br>ClCH2CONH2 B119443 2-Chloroacetamide CAS No. 79-07-2

2-Chloroacetamide

Cat. No.: B119443
CAS No.: 79-07-2
M. Wt: 93.51 g/mol
InChI Key: VXIVSQZSERGHQP-UHFFFAOYSA-N
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Description

2-Chloroacetamide is a chlorinated organic compound with the molecular formula ClCH₂CONH₂ . It is a colorless solid, although older samples may appear yellow. This compound has a characteristic odor and is readily soluble in water . It is primarily used in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

2-Chloroacetamide, also known as Chloroacetamide, is a chlorinated organic compound . It is primarily used as a preemergence herbicide . The primary targets of this compound are enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups .

Mode of Action

This compound interacts with its targets by binding covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups . This interaction inhibits early seedling growth and causes similar injury symptoms in susceptible species .

Biochemical Pathways

This compound affects the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes . It inhibits this pathway, leading to the inhibition of early plant development . The compound is detoxified in plants by glutathione conjugation .

Pharmacokinetics

It is known to be readily soluble in water , which suggests that it could be easily absorbed and distributed in organisms.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of early seedling growth in plants . This results from the compound’s interaction with its targets and its effect on the biosynthesis of VLCFAs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water suggests that it could be more effective in moist environments. Additionally, microbial degradation methods have been found to be effective in removing residues of chloroacetamide herbicides from the environment .

Safety and Hazards

Chloroacetamide is toxic, irritates eyes and skin, and may cause an allergic reaction. It is suspected of reproductive toxicity and teratogenicity . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Chloroacetamide has been used as a preservative in various cosmetic, personal care, and household products. Due to the hazard potential for allergic reaction and reproductive toxicity, Chloroacetamide is being considered a high priority for screening assessment and toxicological re-evaluation . Future research may focus on developing high-performance semiconductor-based photocatalysts for pesticide degradation .

Biochemical Analysis

Biochemical Properties

2-Chloroacetamide plays a significant role in biochemical reactions, particularly as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules. One of its primary interactions is with cysteine residues in proteins, where it forms covalent bonds, thereby modifying the protein structure and function . This interaction can inhibit enzyme activity by blocking the active sites or altering the protein conformation. Additionally, this compound can react with other nucleophilic sites in biomolecules, leading to a broad range of biochemical effects .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have antimicrobial and antiproliferative properties, affecting bacterial and fungal cells as well as cancer cells . In cancer cells, this compound can inhibit cell proliferation by interfering with key signaling pathways and inducing apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as proteins and DNA . This can lead to enzyme inhibition or activation, depending on the specific target and context. For example, the modification of cysteine residues in enzymes can block their active sites, preventing substrate binding and catalysis . Additionally, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions but can degrade under certain environmental factors such as light and temperature . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit microbial growth and reduce cancer cell proliferation without causing significant toxicity . At high doses, this compound can be toxic, leading to adverse effects such as organ damage and reproductive toxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as amidases, hydrolases, and reductases . These enzymes facilitate the breakdown of this compound into less toxic metabolites, which can then be further processed and excreted by the body . The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution can influence its accumulation and activity, with higher concentrations potentially leading to more pronounced biochemical effects .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with clathrin-coated pits on plasma membranes can facilitate its endocytosis and subsequent transport to endocytic recycling compartments . This localization can impact the compound’s ability to modify proteins and influence cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroacetamide can be synthesized through the ammonolysis of esters of chloroacetic acid. One common method involves reacting ethyl chloroacetate with aqueous ammonia at low temperatures (0–5°C) to prevent the replacement of the chlorine atom, which would lower the yield . The reaction is as follows: [ \text{ClCH}_2\text{CO}_2\text{CH}_3 + \text{NH}_3 \rightarrow \text{ClCH}_2\text{CONH}_2 + \text{CH}_3\text{OH} ]

Industrial Production Methods: In industrial settings, this compound is produced by the ammonolysis of chloroacetic acid esters. The process involves the reaction of chloroacetic acid esters with ammonia, resulting in the formation of this compound and methanol as a byproduct .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Fluoroacetamide
  • Bromoacetamide
  • Iodoacetamide
  • Chloroacetic Acid
  • Acetamide
  • Dichloroacetamide
  • N-Chlorosuccinimide

Comparison: 2-Chloroacetamide is unique among its analogs due to its specific reactivity and stability. Unlike iodoacetamide, which is more reactive but less stable, this compound offers more specific cysteine modification with fewer off-target effects . This makes it particularly useful in applications requiring precise protein modification.

Properties

IUPAC Name

2-chloroacetamide
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InChI

InChI=1S/C2H4ClNO/c3-1-2(4)5/h1H2,(H2,4,5)
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InChI Key

VXIVSQZSERGHQP-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)N)Cl
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Molecular Formula

Record name 2-CHLOROACETAMIDE
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DSSTOX Substance ID

DTXSID9041570
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Molecular Weight

93.51 g/mol
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Physical Description

Colorless to pale yellow crystals; [HSDB], COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

Approximately 225 °C (decomposes)
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Flash Point

170 °C
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Solubility

In water, 90,000 mg/L at 25 °C, Solubility in water: 98 g/mL at 20 °C, Soluble in alcohol; insoluble in ether, Solubility in water, g/100ml at 20 °C: 98
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Density

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

Relative vapor density (air = 1): 3.2
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Vapor Pressure

0.01 [mmHg], VP: 0.007 Pa at 20 °C, Vapor pressure, Pa at 20 °C: 0.007
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Color/Form

Crystals from water, Colorless to pale yellow crystals

CAS No.

79-07-2
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Melting Point

119-120 °C, 120 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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